

A Comprehensive Technical Guide to 2-Ethylacrolein

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Compound of Interest

Compound Name: 2-Ethylacrolein

Cat. No.: B1207793

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This document provides an in-depth overview of **2-Ethylacrolein** (CAS No. 922-63-4), a key unsaturated aldehyde utilized in diverse fields of organic synthesis. It details its chemical identity, physical properties, synthesis protocols, and significant applications, with a focus on its role as a versatile building block in constructing complex molecular architectures.

Chemical Identity: IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-methylidenebutanal.^{[1][2][3][4]} It is also widely known by several common synonyms, which are frequently encountered in scientific literature and chemical catalogs.

Common Synonyms:

- **2-Ethylacrolein**^{[2][5][6]}
- 2-Ethylpropenal^{[6][7][8]}
- α -Ethylacrolein (alpha-Ethylacrolein)^{[2][3][7]}
- 2-Ethylacrylaldehyde^{[3][5][7]}
- 2-Methylenebutanal^{[1][2][7][9]}

- 2-Methylenebutyraldehyde[3][7]
- Ethacrolein[2][5]

Physicochemical Properties

2-Ethylacrolein is a clear, colorless to light brown, highly flammable liquid with a pungent odor. [1][3] Its bifunctional nature, containing both a reactive aldehyde and a dienophile, makes it a valuable precursor in various cycloaddition and annulation reactions.[1] To prevent spontaneous polymerization, it is typically stabilized with hydroquinone.[1]

Table 1: Quantitative Physicochemical Data for **2-Ethylacrolein**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ O	[1][2][5]
Molecular Weight	84.12 g/mol	[1][2]
Boiling Point	92-93 °C (at 760 mmHg)	[1][5]
Density	0.859 g/mL (at 25 °C)	[5][10]
Flash Point	1 °C (33.8 °F) - closed cup	[1][5]
Refractive Index	1.425 - 1.4271 (n _{20/D})	[3][5]
Melting Point	-101 °C (estimated)	[3][5]
Solubility	Insoluble in water; soluble in alcohol	[1][5][11]
Vapor Pressure	51.5 mmHg (at 25 °C)	[9][11]
LogP (o/w)	1.07 - 1.24	[9][11]

Experimental Protocols & Applications

2-Ethylacrolein's reactivity is centered around its conjugated π -electron system, which makes the carbonyl carbon and the β -carbon susceptible to nucleophilic attack, classifying it as a Michael acceptor.[1] This reactivity is harnessed in several key synthetic transformations.

A primary method for the industrial preparation of **2-Ethylacrolein** is the aldol condensation of n-butyraldehyde with formaldehyde.[3][12]

Detailed Methodology:

- **Catalyst Preparation:** A catalyst solution is prepared. Common catalysts include secondary amines and their salts, such as diethanolamine-oxalate or a mixed system of di-n-butylamine and $B(C_6F_5)_3$. [3][12][13]
- **Reaction:** n-Butyraldehyde and an aqueous solution of formaldehyde (typically 35-40%) are added to the catalyst solution. The molar ratio of n-butyraldehyde to formaldehyde is generally maintained around 1:1.05-1.2. [13]
- **Temperature Control:** The reaction mixture is maintained at a controlled temperature, typically between 40-60 °C, for a duration of 1 to 4 hours. [12][13]
- **Work-up and Purification:** Upon completion, the reaction mixture is allowed to stand and separate into aqueous and organic layers. The organic layer, containing the product, is separated. [13] A polymerization inhibitor like hydroquinone is added. [13] The final product is purified via distillation to yield **2-Ethylacrolein** with high purity. [3][12][13]

2-Ethylacrolein serves as a potent dienophile in [4+2] cycloaddition reactions, a cornerstone for constructing cyclic and bicyclic systems. [1]

Example Protocol: Synthesis of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

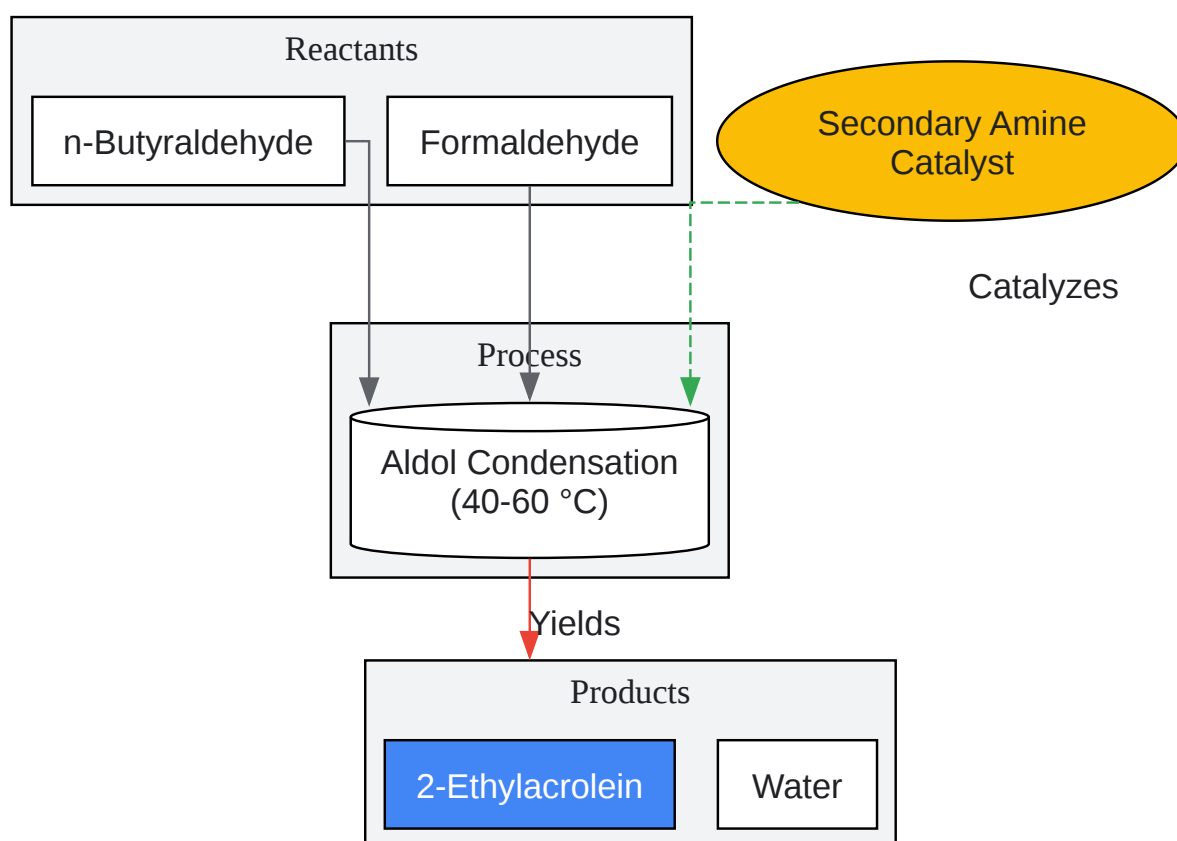
- **Reactants:** **2-Ethylacrolein** is reacted with cyclopentadiene. [1][10]
- **Catalysis:** The reaction is often catalyzed by a chiral Lewis acid. This is crucial for controlling the stereochemistry of the reaction, enabling the synthesis of the bicyclic product with high enantioselectivity. [1][10]
- **Significance:** This enantioselective Diels-Alder reaction produces a valuable chiral building block that can be used for further, more complex synthetic transformations. [1]

The utility of **2-Ethylacrolein** is highlighted in its application for the total synthesis of complex natural products, such as Aspidosperma alkaloids. [1][4] In the total synthesis of (±)-

tabersonine, **2-Ethylacrolein** participates in a critical and highly regio- and stereoselective [4+2] cycloaddition reaction with a 1-amino-3-siloxydiene to construct the foundational ring system of the alkaloid's core structure.[1][10]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Ethylacrolein** from its common precursors.



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Caption: Aldol condensation workflow for **2-Ethylacrolein** synthesis.

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